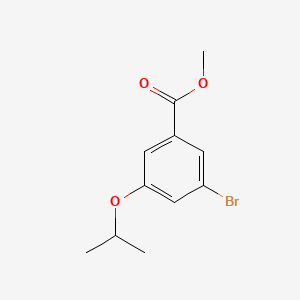

3-溴-5-异丙氧基苯甲酸甲酯

货号 B594643

CAS 编号:

1255574-48-1

分子量: 273.126

InChI 键: ITWYJGXJJZTWSQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Methyl 3-bromo-5-isopropoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It is used as an intermediate for pharmaceuticals .

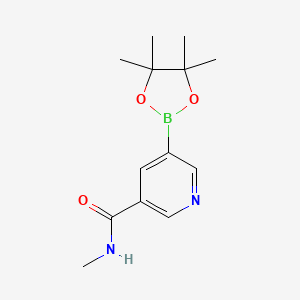

Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-5-isopropoxybenzoate consists of a total of 28 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Methyl 3-bromo-5-isopropoxybenzoate is a liquid at room temperature . It has a molecular weight of 273.13 . The compound has a complex structure with several types of bonds and functional groups .科学研究应用

生物医学应用

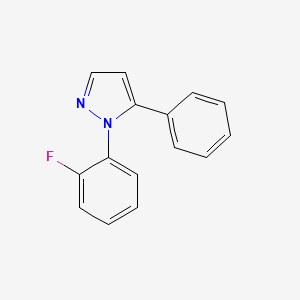

- 生化转化:一项研究调查了相关化合物的电化学诱导多组分转化,该转化产生了一种具有调节炎症性疾病潜力的新化合物。该化合物的结构通过各种光谱技术和 X 射线分析确定,突出了其在生物医学应用中的相关性,尤其是在调节炎症性疾病方面 (Ryzhkova,Elinson 和 Ryzhkov,2020)。

抗菌和抗结核活性

- 合成和生物活性:对类似于 3-溴-5-异丙氧基苯甲酸甲酯的 3-芳基-5-(3'-溴/氯苯基)异恶唑衍生物的研究表明,它们可通过特定反应制备。然后筛选这些化合物的抗结核和抗菌活性,表明相关溴苯酚衍生物在这些领域的潜力 (Popat,Nimavat,Kachhadia 和 Joshi,2004)。

癌症的光动力疗法

- 光物理和光化学性质:一项研究合成了用溴苯酚相关基团取代的新型锌酞菁衍生物。由于其高单线态氧量子产率和良好的荧光性质,这些化合物表现出对光动力疗法有用的特性,特别是在治疗癌症方面 (Pişkin,Canpolat 和 Öztürk,2020)。

化学合成和结构分析

- 亲电取代反应:对与 3-溴-5-异丙氧基苯甲酸甲酯在结构上相关的苯并[b]噻吩衍生物的亲电取代反应的研究,提供了对溴化化合物形成的见解。这些研究对于理解此类化合物的化学合成和结构分析至关重要 (Clarke,Scrowston 和 Sutton,1973)。

药理学应用

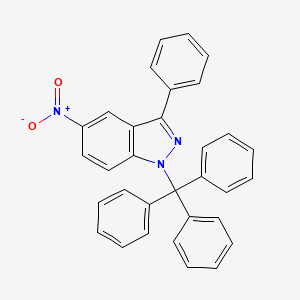

- 抗精神病特性:研究了一系列与 3-溴-5-异丙氧基苯甲酸甲酯相关的 5-取代衍生物的抗多巴胺能特性。发现这些化合物是大鼠纹状体膜中的有效抑制剂,表明它们在抗精神病药物开发中的潜力 (Högberg,Ström,Hall 和 Ögren,1990)。

抗癌药物开发

- 抗癌药物中间体的合成:溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,一种类似于 3-溴-5-异丙氧基苯甲酸甲酯的中间体,是合成某些抗癌药物的关键。这突出了此类化合物在癌症治疗开发中的重要性 (曹胜利,2004)。

安全和危害

属性

IUPAC Name |

methyl 3-bromo-5-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWYJGXJJZTWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681849 | |

| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-isopropoxybenzoate | |

CAS RN |

1255574-48-1 | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

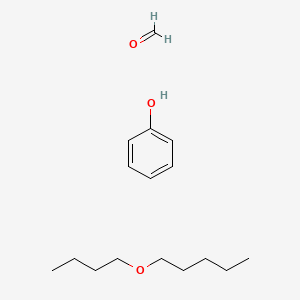

To a flask containing methyl 3-bromo-5-hydroxybenzoate (2.1 g, 8.9 mmol) in anhydrous DMF (10 mL) was added K2CO3 (2.47 g, 17.9 mmol) and 2-iodopropane (1.07 mL, 10.7 mmol). The reaction mixture was heated at 65° C. overnight then diluted with EA and washed with NaHCO3. The organic layers were dried and concentrated to provide 1.81 g (75%) of methyl 3-bromo-5-isopropoxybenzoate as a white solid. LCMS-ESI (m/z) calculated for C11H13BrO3: 273.12; no observed m/z ion, tR=4.17 min.

Yield

75%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanamide, N-[(acetylamino)methyl]-2-methyl-3-(methylamino)-](/img/no-structure.png)